1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol
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Overview
Description
1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol (DMTTD) is a small molecule that has recently been studied for its potential applications in scientific research. DMTTD is a member of the triazole family of compounds, which are known for their ability to form strong hydrogen bonds. DMTTD's unique structure and properties make it a highly attractive molecule for a variety of scientific research applications.
Scientific Research Applications
Medicinal Chemistry
1,2,4-triazoles have been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . They have been used in the development of antiviral medications, such as ribavirin, which is used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .
Organic Synthesis
1,2,4-triazoles are valuable building blocks for lead-oriented synthesis . They have been used in the synthesis of various organic compounds, contributing to the expansion of chemical space .
Polymer Chemistry
1,2,4-triazoles have found applications in polymer chemistry . They have been incorporated into polymers for use in solar cells .
Supramolecular Chemistry
1,2,4-triazoles have been used in supramolecular chemistry due to their ability to form hydrogen bonds . They have been used to obtain coordination polymers .
Bioconjugation
1,2,4-triazoles have been used in bioconjugation, a chemical strategy that joins two biomolecules together .
Chemical Biology
In chemical biology, 1,2,4-triazoles have been used as a tool for studying biological systems .
Fluorescent Imaging
1,2,4-triazoles have been used in fluorescent imaging . They have been used to create blue-emitting organic light-emitting diodes .
Materials Science
In materials science, 1,2,4-triazoles have been used to create materials with specific properties . They have been used to create chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety, such as voriconazole and posaconazole, are known to play a leading role in combating fungal infections . They are also reported to have broad-spectrum antibacterial activity .
Mode of Action
1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the target, which can result in the observed antimicrobial and antifungal effects .
Biochemical Pathways
It is known that 1,2,4-triazoles can interact with various biological receptors, potentially affecting multiple biochemical pathways .
Result of Action
Compounds with a 1,2,4-triazole moiety are known to exhibit antimicrobial and antifungal activities .
properties
IUPAC Name |
1,5-dimethyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S2/c1-3-7-5(11)10-4(2)8-6(12)9(3)10/h3-4H,1-2H3,(H,7,11)(H,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDAFBSDYQXQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(=S)N2N1C(=S)NC2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936421 |
Source
|
Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |
CAS RN |
16085-50-0 |
Source
|
Record name | Tetrahydro-3,7-dimethyl-1H,5H-(1,2,4)-triazole-(1,2-a)(1,2,4)-triazole 1,5 dithione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016085500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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